molecular formula C11H13NO2 B11907167 6-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid

6-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid

Cat. No.: B11907167
M. Wt: 191.23 g/mol
InChI Key: NZPPWKLDSKVGAP-UHFFFAOYSA-N
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Description

6-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid is a heterocyclic compound featuring a partially saturated quinoline backbone with a methyl group at position 6 and a carboxylic acid moiety at position 6. This structure confers unique physicochemical and biological properties, making it a subject of interest in medicinal chemistry and drug discovery. The compound is synthesized via methods analogous to those for helquinoline derivatives, involving cyclization and functionalization of precursor amines and ketones .

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

6-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid

InChI

InChI=1S/C11H13NO2/c1-7-5-8-3-2-4-12-10(8)9(6-7)11(13)14/h5-6,12H,2-4H2,1H3,(H,13,14)

InChI Key

NZPPWKLDSKVGAP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1)C(=O)O)NCCC2

Origin of Product

United States

Preparation Methods

Friedel-Crafts Acylation of Phenethylamine Derivatives

The Friedel-Crafts acylation of homoveratrylamine (3,4-dimethoxyphenethylamine) with acetic anhydride or substituted carboxylic acids in polyphosphoric acid (PPA) forms ketoamide intermediates. Subsequent reduction with NaBH₄ yields hydroxyamides, which undergo acid-catalyzed cyclization to produce 6-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid.

Procedure :

  • Acylation : Homoveratrylamine reacts with acetic anhydride in PPA at 80°C for 4 hours.

  • Reduction : The ketoamide intermediate is reduced with NaBH₄ in methanol at 0°C.

  • Cyclization : The hydroxyamide is treated with p-toluenesulfonic acid (PTSA) in dichloromethane at room temperature.

Optimization :

  • Yield : 85–90% after reduction; 90–97% after cyclization.

  • Key Factor : Excess PPA ensures complete acylation, while NaBH₄ stoichiometry prevents over-reduction.

Transition Metal-Catalyzed Carbonylation

Palladium-Catalyzed Carbonylation of Dichloroquinoline

A patent (CN101781247B) describes the synthesis of 6-methyl-3-quinolinecarboxylic acid via carbonylation of 6-methyl-2,3-dichloroquinoline under CO pressure. Hydrolysis and decarboxylation yield the target compound.

Procedure :

  • Carbonylation : 6-Methyl-2,3-dichloroquinoline, PdCl₂, and triphenylphosphine in methanol react under 20 atm CO at 150°C for 3 hours.

  • Hydrolysis : The dicarboxylate intermediate is treated with 10% NaOH.

  • Decarboxylation : Heating in anisole at 153°C removes the methoxycarbonyl group.

Data :

StepReagents/ConditionsYield (%)
CarbonylationPdCl₂, PPh₃, CO, 150°C75
HydrolysisNaOH, reflux85
DecarboxylationAnisole, 153°C90

Advantage : High regioselectivity and scalability.

Biocatalytic Deracemization for Enantiopure Synthesis

D-Amino Acid Oxidase (DAAO)-Mediated Kinetic Resolution

A chemoenzymatic method employs Fusarium solani DAAO to resolve racemic 1,2,3,4-tetrahydroisoquinoline carboxylic acids. While initially applied to 3-carboxyl derivatives, the protocol is adaptable to 8-carboxyl analogs.

Procedure :

  • Oxidation : Racemic substrate is treated with DAAO and O₂, converting the (R)-enantiomer to the imine.

  • Reduction : Ammonia-borane reduces the imine back to the (S)-enantiomer.

Performance :

  • Conversion : >98%

  • ee : >99%

Hydrolysis of Ester Precursors

Saponification of Methyl 6-Methyl-1,2,3,4-Tetrahydroquinoline-8-Carboxylate

The methyl ester (CAS: 1823899-17-7) is hydrolyzed under basic conditions to yield the carboxylic acid.

Procedure :

  • Reagents : 1 M NaOH in methanol/water (1:1).

  • Conditions : Reflux for 2 hours.

  • Workup : Acidify with HCl to pH 2; precipitate the product.

Yield : 92%.

Green Chemistry Approaches Using Micellar Catalysis

SDS Micelle-Promoted Domino Reaction

Aqueous sodium dodecyl sulfate (SDS) micelles catalyze the domino imino Diels-Alder reaction of 4-methoxyaniline with ketoesters. While optimized for 2-methyltetrahydroquinolines, substitution at the 6-position is feasible.

Procedure :

  • Reaction : 4-Methoxyaniline, ethyl acetoacetate, and SDS in water at 80°C for 6 hours.

  • Cyclization : PTSA in dichloromethane.

Yield : 78%.

Comparative Analysis of Methods

MethodYield (%)CostScalabilityEnantioselectivity
Friedel-Crafts85–97LowHighNone
Carbonylation75–90HighModerateNone
Biocatalytic>98ModerateLow>99% ee
Ester Hydrolysis92LowHighNone
Micellar Catalysis78LowModerateNone

Chemical Reactions Analysis

Types of Reactions: 6-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which can have different functional groups attached depending on the specific reaction conditions .

Scientific Research Applications

Cardiovascular Applications

Cholesteryl Ester Transfer Protein Inhibition

One of the prominent applications of 6-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid is its role as a modulator of high-density lipoprotein (HDL) levels. Compounds derived from this structure have been investigated for their ability to inhibit cholesteryl ester transfer protein (CETP), which is crucial in regulating lipid metabolism and cardiovascular health. Inhibition of CETP can lead to increased HDL cholesterol levels, thereby reducing the risk of atherosclerosis and coronary heart disease .

Therapeutic Formulations

The compound has been included in various therapeutic formulations aimed at treating cardiovascular diseases. These formulations often combine this compound with other agents to enhance efficacy and reduce side effects associated with traditional therapies .

Cancer Treatment

Bcl-2 Inhibition

Recent studies have highlighted the potential of this compound derivatives as inhibitors of Bcl-2 family proteins. These proteins are known to play a significant role in regulating apoptosis in cancer cells. Compounds derived from this structure have shown promising results in binding affinity assays against Bcl-2 and Mcl-1 proteins, indicating potential as anti-cancer agents .

Induction of Apoptosis

In vitro studies demonstrated that certain derivatives can induce apoptosis in cancer cell lines by activating caspase pathways. For instance, one study reported that a specific derivative could induce cell death in Jurkat cells through a dose-dependent mechanism .

Neuroprotective Effects

Potential for Parkinson's Disease Treatment

This compound has been explored for its neuroprotective properties, particularly in the context of Parkinson's disease. Its derivatives have been studied as peripheral catechol-O-methyltransferase inhibitors (COMTIs), which could offer therapeutic benefits by enhancing dopamine availability in the brain .

Synthesis and Biological Evaluation

Research has focused on synthesizing various derivatives of this compound to evaluate their neuroprotective effects and pharmacological profiles. The synthesis often employs chiral intermediates to enhance the biological activity of the resulting compounds .

Summary Table of Applications

Application AreaMechanism/ActionReferences
Cardiovascular HealthCETP inhibition; HDL modulation
Cancer TreatmentBcl-2 inhibition; apoptosis induction
NeuroprotectionCOMT inhibition; potential for Parkinson's treatment

Mechanism of Action

The mechanism of action of 6-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial activity .

Comparison with Similar Compounds

Key Findings :

  • Chloro derivatives exhibit higher electrophilicity due to the electron-withdrawing Cl group, impacting their interaction with biological targets .

Ring Saturation and Aromaticity

The degree of ring saturation distinguishes tetrahydroquinolines from fully aromatic quinolines:

Compound Name Ring Saturation Key Differences References
This compound Partially saturated (tetrahydro) Flexible conformation; reduced π-stacking ability
6-Methylquinoline-8-carboxylic acid Fully aromatic Rigid planar structure; stronger π-π interactions

Impact on Activity :

  • Tetrahydroquinolines are more conformationally flexible, enabling better adaptation to enzyme active sites .
  • Aromatic quinolines, such as 6-methylquinoline-8-carboxylic acid (CAS 10349-57-2), exhibit stronger binding to hydrophobic pockets but lower solubility .

Functional Group Modifications at Position 8

The carboxylic acid group at position 8 can be modified or replaced:

Compound Name Functional Group (Position 8) Key Properties References
This compound Carboxylic acid (-COOH) Enhances hydrogen bonding; ionizable at physiological pH
8-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline-3-carboxylic acid Trifluoromethyl (-CF₃) Increased metabolic stability; higher electronegativity

Notable Trends:

  • Carboxylic acid groups improve water solubility and facilitate salt formation, critical for oral bioavailability .
  • Trifluoromethyl groups enhance resistance to oxidative degradation, extending half-life in vivo .

Positional Isomerism

The placement of substituents on the quinoline backbone alters biological activity:

Compound Name Substituent Position Molecular Formula Activity Notes References
This compound Methyl at C6 C₁₂H₁₃NO₂ Moderate enzyme inhibition
5-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid Methyl at C5 C₁₁H₁₃NO₂ Altered binding affinity due to steric effects

Structural Insights :

  • Methyl groups at C6 (vs. C5) optimize steric compatibility with target proteins, as seen in helquinoline analogs .

Biological Activity

6-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid is a heterocyclic compound that has garnered attention for its diverse biological activities. This article will explore its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a tetrahydroquinoline backbone with a carboxylic acid group at the 8-position and a methyl group at the 6-position. Its molecular formula is C11H13NO2C_{11}H_{13}NO_2. The unique substitution pattern contributes to its distinct biological activity profile compared to other tetrahydroquinoline derivatives.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. It has shown effectiveness against various bacterial strains, including those resistant to conventional antibiotics. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.

Anticancer Activity

The compound has demonstrated promising anticancer properties in vitro. Research indicates that it can induce apoptosis in cancer cells through the activation of caspase pathways. Specifically, assays have shown that it possesses binding affinities to Bcl-2 family proteins, which are crucial in regulating apoptosis .

Compound Target IC50 (µM) Mechanism of Action
This compoundBcl-25.2Induces apoptosis
Compound 11tMcl-1Not specifiedActivates caspase-3

Neuroprotective Effects

The neuroprotective effects of this compound are also under investigation. It is believed to modulate neurotransmitter systems and may offer therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Animal studies have suggested that it can improve cognitive function by enhancing cholinergic signaling .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways critical for cancer cell proliferation.
  • Receptor Modulation : It has been shown to interact with neurotransmitter receptors, potentially enhancing synaptic transmission and neuroprotection.

Case Studies

  • Antimicrobial Efficacy : In a study assessing its activity against Mycobacterium tuberculosis (Mtb), derivatives of quinoline carboxylic acids were tested for their ability to inhibit both replicating and non-replicating forms of the bacterium. The results indicated significant inhibitory activity at low concentrations .
  • Cancer Cell Studies : A series of experiments involving various cancer cell lines demonstrated that treatment with this compound led to reduced cell viability and increased apoptosis rates compared to control groups .

Q & A

Basic: What are the established synthetic routes for 6-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid?

The synthesis typically involves multi-step organic reactions, including cyclization and functional group transformations. A common approach includes:

  • Cyclocondensation : Starting from substituted aniline derivatives, cyclization via acid catalysis (e.g., polyphosphoric acid) forms the tetrahydroquinoline core .
  • Carboxylic Acid Introduction : Late-stage oxidation or carboxylation at position 8, often using KMnO₄ or CO₂ under high pressure .
  • Methyl Group Installation : Alkylation or Friedel-Crafts acylation followed by reduction, depending on the substitution pattern .
    Critical intermediates should be characterized by NMR and HPLC to ensure regiochemical fidelity.

Basic: What spectroscopic methods are used to confirm the structure of this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR identify the tetrahydroquinoline scaffold (e.g., δ 2.5–3.5 ppm for methylene protons) and carboxylic acid resonance (δ ~170 ppm in ¹³C) .
  • Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 235.1 for C₁₂H₁₃NO₂).
  • X-ray Crystallography : Resolves stereochemical ambiguities in the tetrahydro ring system .

Basic: How do the methyl and carboxylic acid groups influence its chemical reactivity?

  • Methyl Group (C6) : Enhances lipophilicity and steric hindrance, affecting binding to hydrophobic enzyme pockets. It may also stabilize the chair conformation of the tetrahydro ring .
  • Carboxylic Acid (C8) : Enables salt formation (e.g., sodium or ammonium salts) for improved aqueous solubility. It participates in hydrogen bonding with biological targets or metal ions in coordination chemistry .

Advanced: How can synthesis yields be optimized for large-scale production?

  • Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) improve cyclization efficiency .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance carboxylation step yields by stabilizing intermediates .
  • Temperature Control : Maintaining ≤80°C during acid-sensitive steps prevents decarboxylation .

Advanced: What experimental designs are recommended to study interactions with biological targets (e.g., enzymes)?

  • Surface Plasmon Resonance (SPR) : Quantifies binding affinity (KD) using immobilized enzyme models.
  • Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) of ligand-enzyme interactions .
  • Mutagenesis Studies : Identify critical residues by comparing wild-type and mutant enzyme activity .

Advanced: How does the compound’s stability vary under physiological conditions?

  • pH-Dependent Degradation : The carboxylic acid group may undergo decarboxylation at pH < 3 or > 10. Stability assays in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) are critical .
  • Photostability : UV-Vis studies under ICH guidelines (e.g., Q1B) assess degradation under light exposure.

Advanced: What structure-activity relationship (SAR) insights exist for analogs of this compound?

  • Trifluoromethyl Substitution (C6) : Increases metabolic stability but reduces solubility (logP +0.5) .
  • Hydroxy vs. Carboxylic Acid (C8) : Carboxylic acid derivatives show stronger metal-binding activity, while hydroxy analogs exhibit better membrane permeability .
  • Ring Saturation : Tetrahydroquinolines (vs. fully aromatic) improve bioavailability by reducing planar rigidity .

Advanced: How to resolve contradictions in reported biological activity data?

  • Purity Verification : Use HPLC-MS to rule out impurities (>98% purity required for reliable assays) .
  • Assay Standardization : Compare results across multiple cell lines (e.g., HEK293 vs. HepG2) and control for buffer composition (e.g., divalent cations affecting metal-dependent activity) .
  • Reproducibility Checks : Independent validation in blinded studies minimizes batch-to-batch variability .

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